molecular formula C18H21ClF3N3O2S B11079692 (2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11079692
M. Wt: 435.9 g/mol
InChI Key: MYFZSCAOIFSJNI-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can discuss general strategies for synthesizing indole derivatives.
    • One common approach involves cyclization reactions of appropriate precursors. For example, the Fischer indole synthesis or the Bischler–Napieralski reaction can yield indole derivatives.
    • Industrial production methods would likely involve scalable processes, but without specific data on this compound, we can’t provide exact details.
  • Chemical Reactions Analysis

    • Indole derivatives can undergo various reactions, including electrophilic substitution, oxidation, and reduction.
    • Common reagents include Lewis acids (such as AlCl₃), strong bases (like NaOH), and oxidizing agents (such as KMnO₄).
    • Major products depend on the substitution pattern and reaction conditions. For instance, halogenation can lead to halogen-substituted indoles.
  • Scientific Research Applications

    • Indole derivatives find applications in diverse fields:

        Medicine: Some indole-based drugs target receptors (e.g., serotonin receptors), and others exhibit antiviral, anticancer, or anti-inflammatory properties.

        Chemistry: Indoles serve as building blocks in organic synthesis.

        Biology: Tryptophan, an essential amino acid, contains an indole ring.

        Industry: Indole derivatives are used in the synthesis of dyes, perfumes, and agrochemicals.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not available. we can speculate that it might interact with specific receptors or enzymes due to its indole moiety.
  • Comparison with Similar Compounds

    • While I don’t have data on similar compounds with this exact structure, we can compare it to other indole derivatives.
    • For instance, compare its biological activity, synthetic accessibility, and unique features to known indole-based drugs or natural products.

    Remember that the specific compound may have proprietary information or limited research data

    Properties

    Molecular Formula

    C18H21ClF3N3O2S

    Molecular Weight

    435.9 g/mol

    IUPAC Name

    3-butyl-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

    InChI

    InChI=1S/C18H21ClF3N3O2S/c1-3-5-8-25-15(26)10-14(16(27)23-4-2)28-17(25)24-11-6-7-13(19)12(9-11)18(20,21)22/h6-7,9,14H,3-5,8,10H2,1-2H3,(H,23,27)

    InChI Key

    MYFZSCAOIFSJNI-UHFFFAOYSA-N

    Canonical SMILES

    CCCCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NCC

    Origin of Product

    United States

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